2-Chloro-7-nitropyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-chloro-7-nitropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O3/c9-6-3-8(13)11-4-5(12(14)15)1-2-7(11)10-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKXAXBWGIUOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91045-72-6 | |
| Record name | 2-chloro-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-nitropyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-nitropyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at the 7-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, to form N-oxides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typically employed.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.
Reduction Reactions: The major product is 2-chloro-7-aminopyrido[1,2-a]pyrimidin-4-one.
Oxidation Reactions: N-oxide derivatives are formed.
Scientific Research Applications
Biological Activities
The compound exhibits a wide range of biological activities, making it a valuable scaffold in drug discovery. Key applications include:
- Anticancer Activity : Compounds similar to 2-chloro-7-nitropyrido[1,2-a]pyrimidin-4-one have been shown to inhibit cancer cell proliferation. For instance, pyridopyrimidines have demonstrated efficacy against various cancer cell lines by targeting specific kinases involved in tumor growth .
- Antimicrobial Properties : The compound has potential as an antimicrobial agent. Studies indicate that pyridopyrimidine derivatives can inhibit bacterial protein synthesis, showcasing their utility in developing new antibiotics .
- Antiviral Effects : Research has suggested that pyridopyrimidine derivatives can also exhibit antiviral properties, particularly against viruses that employ similar pathways to those targeted by these compounds .
- Enzyme Inhibition : The compound is known to act as a potent inhibitor of dihydrofolate reductase (DHFR), which is crucial in the treatment of parasitic diseases and certain cancers .
Case Studies
Several case studies illustrate the practical applications of this compound:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of various pyridopyrimidine derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Activity
Research focusing on the antimicrobial properties of pyridopyrimidine derivatives revealed that this compound exhibited potent activity against Gram-positive bacteria. This study highlighted the compound's potential as a lead structure for developing new antibiotic agents .
Comparative Data Table
The following table summarizes key findings related to the biological activities of this compound compared to other related compounds:
Mechanism of Action
The mechanism of action of 2-Chloro-7-nitropyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs and their substituents are compared below:
*Similarity scores are relative to the parent 4H-pyrido[1,2-a]pyrimidin-4-one structure .
- This could enhance reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .
- Steric Effects : Bulkier substituents (e.g., morpholinyl or piperazinyl groups in ) reduce conformational flexibility, whereas smaller groups like nitro or chloro preserve planar geometry, aiding π-π stacking in biological interactions .
Physicochemical Properties
- Solubility : Nitro groups typically reduce aqueous solubility due to increased hydrophobicity. For example, 2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (logP ~1.5) is likely more lipophilic than the nitro analog (estimated logP ~1.8) .
Biological Activity
2-Chloro-7-nitropyrido[1,2-a]pyrimidin-4-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for a variety of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C7H4ClN3O3
- Molecular Weight: 217.58 g/mol
- CAS Number: 91045-72-6
The structure features a chlorine atom and a nitro group attached to the pyrido-pyrimidine core, which is essential for its biological activity.
Antitumor Activity
Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antitumor properties. For instance:
- Mechanism of Action: The antitumor activity is often attributed to the inhibition of specific kinases involved in cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models.
Case Study:
A study published in Molecules demonstrated that certain substituted pyrido[1,2-a]pyrimidines exhibited potent cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells) through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies: Various studies have shown that this compound displays activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance its interaction with bacterial DNA.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in several studies:
- Mechanism: It is hypothesized that this compound inhibits the production of pro-inflammatory cytokines by blocking NF-kB signaling pathways.
Research Findings:
In animal models of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers, indicating its potential as an anti-inflammatory agent .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods including one-pot multi-component reactions. Modifications to the nitro and chloro groups can yield derivatives with enhanced biological activities.
Example Synthesis Route:
A typical synthesis involves the condensation of appropriate pyridine and pyrimidine precursors followed by chlorination and nitration steps .
Comparison with Related Compounds
Q & A
Q. How can researchers validate the proposed metabolic degradation pathways of this compound using in vitro and in silico models?
- Methodological Answer :
- In Vitro Models : Incubate with human liver microsomes (HLMs) and identify Phase I metabolites (e.g., hydroxylation, nitro reduction) via LC-HRMS.
- In Silico Tools : Use ADMET Predictor™ or SwissADME to simulate CYP450 metabolism. Synthesize predicted metabolites (e.g., 7-amino derivatives) for bioactivity comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
